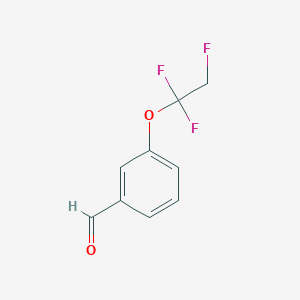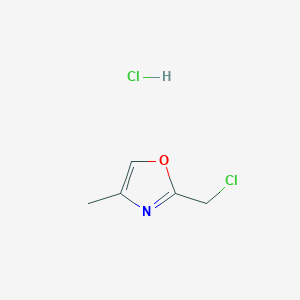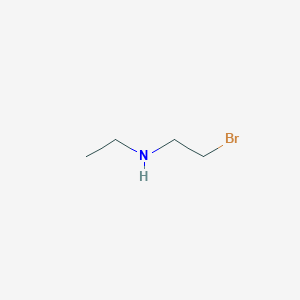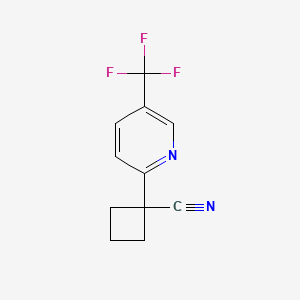![molecular formula C11H10F4O2 B13517458 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzene and butanoic acid derivatives.
Reaction Conditions: The key step involves the formation of the phenylbutanoic acid structure through a series of reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation.
Catalysts and Reagents: Common reagents used in these reactions include aluminum chloride (AlCl3) for Friedel-Crafts acylation, sodium hydride (NaH) for nucleophilic substitution, and potassium permanganate (KMnO4) for oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted phenylbutanoic acids, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison
Compared to similar compounds, 3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of fluoro and trifluoromethyl groups enhances its stability and reactivity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
3-[2-fluoro-3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6(5-9(16)17)7-3-2-4-8(10(7)12)11(13,14)15/h2-4,6H,5H2,1H3,(H,16,17) |
Clé InChI |
ZLBGXWQMPSQILE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=C(C(=CC=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)





![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)

![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
